molecular formula C10H10F3NO2 B14818093 4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine

4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B14818093
M. Wt: 233.19 g/mol
InChI Key: SPEXFTBYEHLHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C10H10F3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often utilizes large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity. The process is scalable and environmentally benign, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce methyl-substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropoxy-2-methoxy-6-(trifluoromethyl)pyridine stands out due to its combination of a cyclopropoxy group and a trifluoromethyl group, which imparts unique chemical and biological properties. This combination enhances its stability and efficacy in various applications compared to other similar compounds .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

4-cyclopropyloxy-2-methoxy-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H10F3NO2/c1-15-9-5-7(16-6-2-3-6)4-8(14-9)10(11,12)13/h4-6H,2-3H2,1H3

InChI Key

SPEXFTBYEHLHGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C(F)(F)F)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.